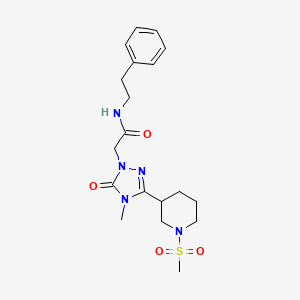
N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N’-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride” is a chemical compound with the molecular formula C10H19Cl2N3OS . It’s intended for research use only and not for human or veterinary use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(C=C1)=CC=C1CNC2CCN(C)CC2.Cl.Cl . Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 300.24 .Scientific Research Applications
Aptamer-Based Biosensors for Antibiotic Detection
Aminoglycoside antibiotics (AGs) are broad-spectrum antibiotics commonly used in clinical and animal medicine. Detecting AG residues in food and the environment is crucial to prevent antibiotic abuse and potential harm to human health and ecosystems . Aptamers, single-stranded DNA or RNA molecules, have been successfully employed as recognition elements in biosensors for AG detection. These aptamers exhibit high affinities, selectivities, and specificities, making them ideal for colorimetric, fluorescent, chemiluminescent, surface plasmon resonance, and electrochemical sensors. These biosensors enable rapid and sensitive on-site screening and detection of AGs in food and environmental samples.
Fluorescent Protein Labeling and Imaging
Fluorescent proteins (FPs) have revolutionized biological research due to their rich fluorescence spectra and photochemical properties. Researchers use FPs to label and visualize cellular structures, protein localization, and dynamic processes. By conjugating N’-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride with FPs, scientists can track specific molecules or cellular events in real time using fluorescence microscopy .
properties
IUPAC Name |
4-[[(dimethylamino-methyl-oxo-λ6-sulfanylidene)amino]methyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS.2ClH/c1-13(2)15(3,14)12-8-9-4-6-10(11)7-5-9;;/h4-7H,8,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGOMJBZNSTSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NCC1=CC=C(C=C1)N)(=O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)


![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)
![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)

![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)


![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)